molecular formula C6H8N2O2 B12915099 N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide CAS No. 90238-00-9

N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide

Cat. No.: B12915099
CAS No.: 90238-00-9
M. Wt: 140.14 g/mol
InChI Key: QZPQAZCPFVEWFX-UHFFFAOYSA-N
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Description

N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide is an organic compound with the molecular formula C6H8N2O2. It is a solid, typically found in the form of white crystals. This compound is slightly soluble in water but can dissolve in organic solvents. It is known for its strong acidic properties and is used as an important intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide can be synthesized through the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction involves thermal cyclization to form the desired product . Another method involves the reaction of N-hydroxy-N-(2-oxoalkyl)amides in the presence of t-BuOK, leading to the formation of 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be used for further chemical synthesis or as intermediates in the production of other compounds .

Scientific Research Applications

N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide include:

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its strong acidic properties and solubility in organic solvents make it a valuable intermediate in organic synthesis .

Properties

CAS No.

90238-00-9

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

N-(5-oxo-1,2-dihydropyrrol-4-yl)acetamide

InChI

InChI=1S/C6H8N2O2/c1-4(9)8-5-2-3-7-6(5)10/h2H,3H2,1H3,(H,7,10)(H,8,9)

InChI Key

QZPQAZCPFVEWFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CCNC1=O

Origin of Product

United States

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